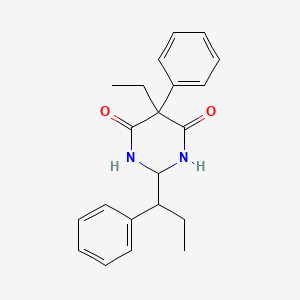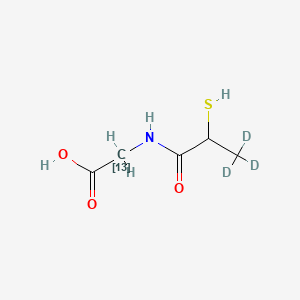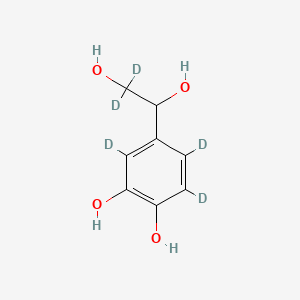
rac 3,4-Dihydroxyphenylethylene Glycol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac 3,4-Dihydroxyphenylethylene Glycol-d5, also known as DHPEG-d5, is a stable isotope-labeled analog of dopamine metabolite 3,4-Dihydroxyphenylethylene Glycol (DHPG). DHPG is a major metabolite of dopamine, which is involved in the regulation of various physiological and behavioral functions. DHPEG-d5 is a useful tool in scientific research for investigating the metabolism, mechanism of action, and physiological effects of dopamine and its metabolites.
Mecanismo De Acción
Rac 3,4-Dihydroxyphenylethylene Glycol-d5 is structurally similar to DHPG and can bind to the same receptors as DHPG. DHPG is known to activate the presynaptic autoreceptor and inhibit the release of dopamine. rac 3,4-Dihydroxyphenylethylene Glycol-d5 can also modulate the activity of dopamine receptors and affect the release and uptake of dopamine in the brain.
Biochemical and Physiological Effects
rac 3,4-Dihydroxyphenylethylene Glycol-d5 has been shown to have similar biochemical and physiological effects as DHPG. It can inhibit the release of dopamine in the striatum and regulate the activity of dopamine receptors. rac 3,4-Dihydroxyphenylethylene Glycol-d5 can also affect the levels of other neurotransmitters, such as norepinephrine and serotonin, and modulate the activity of the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac 3,4-Dihydroxyphenylethylene Glycol-d5 is a useful tool in scientific research due to its stable isotope labeling and structural similarity to DHPG. It can be used as an internal standard for accurate quantification of DHPG levels in biological samples. rac 3,4-Dihydroxyphenylethylene Glycol-d5 can also be used as a tracer to study the metabolism and distribution of dopamine and its metabolites in vivo. However, rac 3,4-Dihydroxyphenylethylene Glycol-d5 has limitations in terms of its availability and cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving rac 3,4-Dihydroxyphenylethylene Glycol-d5. One potential area of research is the investigation of the role of dopamine and its metabolites in the development and progression of neurological disorders, such as Parkinson's disease and schizophrenia. rac 3,4-Dihydroxyphenylethylene Glycol-d5 can be used to study the metabolism and distribution of dopamine and its metabolites in animal models of these diseases. Another area of research is the development of new drugs targeting the dopamine system, which can be evaluated using rac 3,4-Dihydroxyphenylethylene Glycol-d5 as a tool for studying their mechanism of action and efficacy.
Métodos De Síntesis
Rac 3,4-Dihydroxyphenylethylene Glycol-d5 can be synthesized by the reaction of 3,4-dihydroxyphenylethanol with deuterated acetic anhydride in the presence of a catalyst. The resulting product is purified by chromatography to obtain rac 3,4-Dihydroxyphenylethylene Glycol-d5 with high purity and isotopic enrichment.
Aplicaciones Científicas De Investigación
Rac 3,4-Dihydroxyphenylethylene Glycol-d5 has been widely used in scientific research to investigate the metabolism and mechanism of action of dopamine and its metabolites. It can be used as an internal standard in the quantification of DHPG levels in biological samples by mass spectrometry. rac 3,4-Dihydroxyphenylethylene Glycol-d5 can also be used as a tracer to study the metabolism and distribution of dopamine and its metabolites in vivo.
Propiedades
IUPAC Name |
3,4,6-trideuterio-5-(2,2-dideuterio-1,2-dihydroxyethyl)benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2/i1D,2D,3D,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVWFVDWRVYDOR-QUWGTZMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])O)O)[2H])O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac 3,4-Dihydroxyphenylethylene Glycol-d5 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

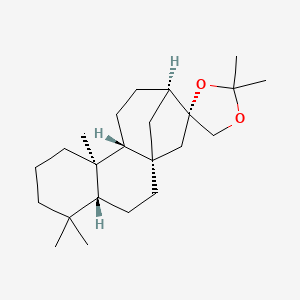
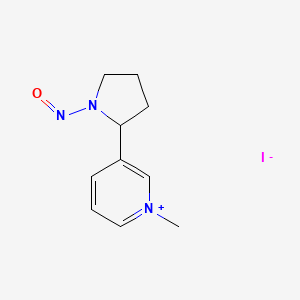


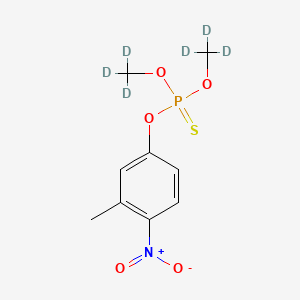

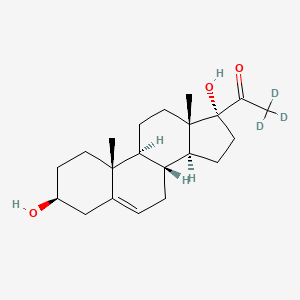
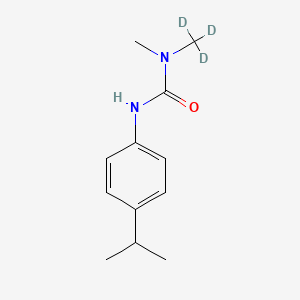
![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)
